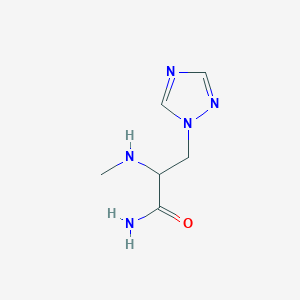
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxybutanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using aminomethylating agents.
Addition of the Hydroxybutanal Moiety: The hydroxybutanal group can be added through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanone: Similar structure but with a ketone group instead of an aldehyde.
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanoic acid: Contains a carboxylic acid group instead of an aldehyde.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]-3-hydroxybutanal |
InChI |
InChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3 |
InChI Key |
YQTVWZOHEUVAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)







